Ganoderic acid DF

Description

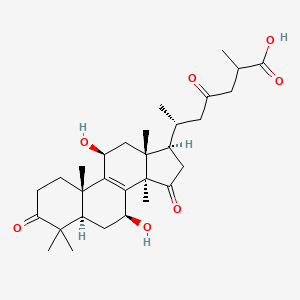

This compound is a natural product found in Ganoderma lucidum with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44O7 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(6R)-6-[(5R,7S,10S,11S,13R,14R,17R)-7,11-dihydroxy-4,4,10,13,14-pentamethyl-3,15-dioxo-2,5,6,7,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-21,32-33H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,20+,21+,28+,29-,30+/m1/s1 |

InChI Key |

MFIBBDYLQUDECT-JJHCDENKSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C[C@@H](C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Aldose Reductase Inhibitory Mechanism of Ganoderic Acid DF: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid DF (GA-DF), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable inhibitory activity against human aldose reductase. This enzyme is a critical target in the management of diabetic complications due to its role in the polyol pathway. This technical guide provides a comprehensive overview of the current understanding of GA-DF's mechanism of action as an aldose reductase inhibitor. It consolidates available quantitative data, details on structure-activity relationships, and a hypothesized binding interaction based on in silico analysis. This document aims to serve as a resource for researchers and professionals in the field of drug discovery and development, highlighting both the therapeutic potential of GA-DF and areas requiring further investigation.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol in an NADPH-dependent manner. Under normoglycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. The resulting accumulation of sorbitol leads to osmotic stress, while the concomitant depletion of NADPH impairs the cell's antioxidant defense mechanisms, contributing to oxidative stress. These processes are implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. Therefore, inhibition of aldose reductase is a key therapeutic strategy to prevent or mitigate these long-term complications.

This compound: A Natural Aldose Reductase Inhibitor

This compound is a triterpenoid compound that has been identified as a potent inhibitor of human aldose reductase[1]. Its chemical structure is 7β,11β-dihydroxy-3,15,23-trioxo-5α-lanosta-8-en-26-oic acid.

Inhibitory Potency

In vitro studies have quantified the inhibitory activity of this compound against human recombinant aldose reductase. The half-maximal inhibitory concentration (IC50) has been determined, providing a key metric for its potency.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Human Recombinant Aldose Reductase | 22.8 | [1] |

Mechanism of Action

The precise kinetic mechanism of aldose reductase inhibition by this compound has not been fully elucidated in the available literature. However, structure-activity relationship studies and in silico analyses provide significant insights into its mode of action.

Structure-Activity Relationship

Studies on various ganoderic acids have revealed critical structural features necessary for potent aldose reductase inhibition[2][3]:

-

Carboxylic Acid Moiety: The presence of a carboxylic acid group in the side chain is essential for inhibitory activity. Esterification of this group, for instance into a methyl ester, leads to a significant reduction in potency[1]. This suggests that the carboxylate may form crucial ionic or hydrogen bond interactions with the enzyme's active site.

-

Hydroxyl Group at C-11: A hydroxyl group at the C-11 position of the steroid nucleus dramatically enhances inhibitory activity[2][3]. This indicates that this hydroxyl group is likely involved in a key hydrogen bonding interaction within the active site.

-

Double Bond at C-20 and C-22: The presence of a double bond in the side chain, specifically between C-20 and C-22, has been shown to improve inhibitory potency[2].

In Silico Molecular Docking Analysis

A computational docking study of this compound with aldose reductase has been reported, providing a theoretical basis for its inhibitory mechanism at the molecular level. The study calculated the binding energy of GA-DF within the active site of the enzyme.

| Compound | Binding Energy (kcal/mol) | Reference |

| This compound | -11.2 | [2] |

While the detailed interactions were not fully described in the available abstract, the strong negative binding energy suggests a high affinity of this compound for the aldose reductase active site. Based on the known structure of the aldose reductase active site and the structure-activity relationship data for GA-DF, a hypothetical binding mode can be proposed. The carboxylate of the side chain likely interacts with the anionic binding pocket, which is known to accommodate the carboxylate groups of other acidic inhibitors. The C-11 hydroxyl group may form a hydrogen bond with key residues such as Tyr48 or His110. The hydrophobic steroid backbone of GA-DF would be well-accommodated within the hydrophobic regions of the active site.

Experimental Protocols

A detailed, step-by-step protocol for the specific aldose reductase assay used to determine the IC50 of this compound is not explicitly available in the primary literature. However, a general methodology for such an assay can be outlined based on common practices in the field.

General Aldose Reductase Inhibition Assay Protocol

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against human recombinant aldose reductase.

Materials:

-

Human recombinant aldose reductase

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-Glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution.

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture. For the control wells, add the solvent vehicle (e.g., DMSO) instead of the test compound.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Polyol Pathway and the Role of Aldose Reductase

Caption: The Polyol Pathway of glucose metabolism.

Experimental Workflow for Aldose Reductase Inhibition Assay

Caption: Workflow for determining aldose reductase inhibition.

Hypothetical Binding Mode of this compound

Caption: Hypothesized interactions of GA-DF in the active site.

Conclusion and Future Directions

This compound has been identified as a promising natural inhibitor of human aldose reductase with a potent IC50 value. Structure-activity relationship studies have pinpointed the carboxylic acid side chain and the C-11 hydroxyl group as critical for its inhibitory function. In silico analysis further supports a high-affinity interaction with the enzyme's active site.

Despite these promising findings, significant gaps in our understanding remain. Key areas for future research include:

-

Kinetic Analysis: Detailed kinetic studies are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki). This will provide a more complete picture of the enzyme-inhibitor interaction.

-

Detailed Binding Studies: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the aldose reductase-Ganoderic acid DF complex would provide definitive evidence of the binding mode and key molecular interactions.

-

In Vivo Efficacy: While in vitro data is promising, in vivo studies are necessary to evaluate the efficacy of this compound in preventing or treating diabetic complications in animal models.

-

Pharmacokinetics and Bioavailability: Investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial to assess its potential as a therapeutic agent.

Addressing these research questions will be vital in advancing the development of this compound as a potential therapeutic agent for the management of diabetic complications.

References

- 1. This compound, a new triterpenoid with aldose reductase inhibitory activity from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

The Enigmatic Triterpenoid: A Technical Guide to the Natural Origin and Distribution of Ganoderic Acid DF in Ganoderma Species

A Note to the Researcher: Information specifically detailing the natural origin, distribution, and biological activity of Ganoderic acid DF is notably scarce in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of Ganoderic acids (GAs) as a class of compounds within the Ganoderma genus, drawing upon extensive research on other, more thoroughly characterized Ganoderic acids. This information serves as a foundational framework for understanding the probable context of this compound.

Introduction to Ganoderic Acids

Ganoderic acids are a diverse group of highly oxygenated lanostane-type triterpenoids, which are key bioactive secondary metabolites found in various species of the medicinal mushroom Ganoderma, commonly known as Lingzhi or Reishi. These compounds are renowned for a wide spectrum of pharmacological activities. Structurally, Ganoderic acids are derived from the precursor lanosterol. The specific structure of this compound is characterized by a hydroxyl group at the C-11 position, a feature that distinguishes it from many other Ganoderic acids which typically have a carbonyl substituent at this position[1].

Natural Origin and Distribution of Ganoderic Acids

Ganoderic acids are primarily found in the fruiting bodies, mycelia, and spores of Ganoderma species, with the fruiting body generally containing the highest concentrations. The distribution and concentration of individual Ganoderic acids, including presumably this compound, are influenced by several factors such as the Ganoderma species and strain, the developmental stage of the mushroom, and cultivation conditions.

Distribution in Ganoderma Species

Different species of Ganoderma exhibit distinct profiles of Ganoderic acids. For instance, Ganoderma lucidum is known to contain a higher total content of several Ganoderic acids compared to Ganoderma sinense[2]. The specific distribution of this compound across various Ganoderma species has not been extensively quantified in available literature.

Distribution within the Fungal Body

The concentration of Ganoderic acids often varies between the different parts of the Ganoderma mushroom. Generally, the fruiting body is the primary site of accumulation for these triterpenoids, with lower concentrations found in the mycelium[3]. Studies have shown that the content of total triterpenoids and individual Ganoderic acids can be highest at the immature stage of fruiting body development[4].

Quantitative Data on Major Ganoderic Acids (Excluding DF)

Due to the lack of specific quantitative data for this compound, the following table summarizes the concentrations of other prominent Ganoderic acids in Ganoderma lucidum to provide a comparative context.

| Ganoderic Acid | Ganoderma Species & Strain | Part of Fungus | Cultivation/Origin | Concentration (mg/g dry weight) | Reference |

| Ganoderic Acid A | G. lucidum | Fruiting Body | Dabie Mountain | 7.254 | [5] |

| Ganoderic Acid A | G. lucidum | Fruiting Body | Longquan | 6.658 | [5] |

| Ganoderic Acid B | G. lucidum | Fruiting Body | Longquan | 4.574 | [5] |

| Ganoderic Acid T | G. lucidum CGMCC 5.0026 | Fruiting Body | Mated sqs-vgb strain | 0.0231 | [6] |

| Ganoderic Acid Me | G. lucidum CGMCC 5.0026 | Fruiting Body | Mated sqs-vgb strain | 0.0153 | [6] |

| Ganoderic Acid S | G. lucidum | Mycelia | Two-stage fermentation | 0.0123 (from 300mg crude) | [7] |

| Ganoderic Acid T | G. lucidum | Mycelia | Two-stage fermentation | 0.0857 (from 300mg crude) | [7] |

Biosynthesis of Ganoderic Acids

Ganoderic acids are synthesized via the mevalonate (MVA) pathway, a complex series of enzymatic reactions. The biosynthesis begins with acetyl-CoA and proceeds through key intermediates such as lanosterol. The diversification of the lanostane skeleton into the various Ganoderic acids occurs through a series of modifications including oxidation, reduction, and acylation, which are catalyzed by enzymes like cytochrome P450 monooxygenases[8][9].

Caption: General biosynthetic pathway of Ganoderic acids.

Experimental Protocols

The following sections outline generalized protocols for the extraction, isolation, and quantification of Ganoderic acids from Ganoderma species, based on common methodologies reported in the literature.

Extraction of Triterpenoids from Ganoderma

This protocol describes a common method for the extraction of triterpenoids, including Ganoderic acids, from the fruiting bodies of Ganoderma.

-

Sample Preparation: Dry the Ganoderma fruiting bodies at 60-70°C for 24 hours and grind them into a fine powder.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Combine the ethanol extracts and filter them through gauze or filter paper.

-

Centrifuge the filtrate at 5000-8000 x g for 10-20 minutes to remove any remaining solid particles.

-

Concentrate the supernatant under reduced pressure at 40-50°C to obtain a crude triterpenoid extract.

-

-

Further Purification (Optional): The crude extract can be further partitioned using solvents of varying polarity, such as chloroform, to enrich the triterpenoid fraction[12].

Isolation of Individual Ganoderic Acids

The isolation of specific Ganoderic acids from the crude extract is typically achieved through chromatographic techniques.

-

Column Chromatography:

-

Dissolve the crude triterpenoid extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to a silica gel or Sephadex LH-20 column.

-

Elute the column with a gradient of solvents, such as a chloroform/acetone or n-hexane/ethyl acetate/methanol/water system, to separate the different triterpenoid fractions[7].

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions obtained from column chromatography using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase gradient, for example, acetonitrile and acidified water (e.g., with 0.1% formic acid or acetic acid), to isolate individual Ganoderic acids[13].

-

Monitor the elution at a wavelength of approximately 252 nm.

-

Quantification of Ganoderic Acids by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of Ganoderic acids.

-

Sample Preparation: Prepare a methanol or ethanol solution of the triterpenoid extract and filter it through a 0.2 µm syringe filter.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Perform mass spectrometric detection using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.

-

Quantify the target Ganoderic acids using the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity[2][14].

-

-

Data Analysis: Construct a calibration curve using certified standards of the Ganoderic acids of interest to determine their concentrations in the sample.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 12. ganoderma-market.com [ganoderma-market.com]

- 13. jfda-online.com [jfda-online.com]

- 14. benthamdirect.com [benthamdirect.com]

Ganoderic Acid DF: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid DF is a highly oxygenated lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. As a member of the extensive family of ganoderic acids, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical properties and stability of this compound, supported by experimental methodologies and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound possesses a complex tetracyclic triterpenoid structure characteristic of lanostane derivatives. Its chemical identity has been established through various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₇ | [1] |

| Molecular Weight | 516.67 g/mol | [2] |

| IUPAC Name | (6R)-6-[(5R,7S,10S,11S,13R,14R,17R)-7,11-dihydroxy-4,4,10,13,14-pentamethyl-3,15-dioxo-2,5,6,7,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [1] |

| CAS Number | 1352033-73-8 | [3] |

| Appearance | Not explicitly reported, but ganoderic acids are typically isolated as a white or yellowish powder. | |

| Solubility | Ganoderic acids are generally soluble in organic solvents such as ethanol, methanol, and DMSO, and sparingly soluble in aqueous solutions. | [4] |

Stability Profile

The stability of ganoderic acids is a critical factor for their development as therapeutic agents. While specific forced degradation studies on this compound are not extensively reported in the literature, general stability characteristics of this class of compounds have been investigated.

A study on a new ganoderic acid derivative highlighted that these compounds can be susceptible to degradation, particularly in protic solvents, and exhibit optimal stability in an aprotic environment.[5] Another study on a triterpenoid-enriched fraction containing Ganoderic acid H demonstrated stability for up to one year at room temperature.[6] Furthermore, a solution containing a mixture of eleven ganoderic acids was found to be stable at room temperature for 72 hours.[7]

It is important to note that the stability of individual ganoderic acids can be influenced by the specific functional groups present in their structure. The 7α-hydroxy-8-ene moiety present in some lanostanes is known to be acid-sensitive and can undergo conversion.[5] Given the structural complexity of this compound, its stability should be carefully evaluated under various conditions, including a range of pH values, temperatures, and exposure to light and oxidative stress, to establish a comprehensive degradation profile.

Experimental Protocols

Extraction and Isolation of Ganoderic Acids from Ganoderma lucidum

The following is a general methodology for the extraction and isolation of ganoderic acids, which can be adapted for the specific purification of this compound.

1. Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, typically 95% ethanol, at an elevated temperature (e.g., 80°C) for several hours.[8]

-

The extraction process is repeated multiple times to ensure maximum yield.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is typically suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The triterpenoid-rich fraction is usually found in the chloroform or ethyl acetate layer.

3. Chromatographic Purification:

-

The triterpenoid-rich fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a chloroform-methanol or n-hexane-acetone gradient, is used to separate the different ganoderic acids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

4. Final Purification:

-

Further purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

-

An isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid), is used for elution.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Detection: UV detector at approximately 252 nm.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization sources.

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.

-

2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons.

Signaling Pathways and Biological Activity

While research specifically delineating the signaling pathways of this compound is limited, studies on the closely related Ganoderic Acid D provide significant insights into its mechanism of action. It is plausible that this compound shares similar biological targets and pathways. The primary reported biological activity of this compound is its potent inhibition of aldose reductase , with an IC₅₀ value of 22.8 µM. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications.

Recent studies on Ganoderic Acid D have revealed its protective effects against cellular senescence through the modulation of specific signaling pathways.

PERK/NRF2 Signaling Pathway in Oxidative Stress-Induced Senescence

Ganoderic Acid D has been shown to protect human amniotic mesenchymal stem cells from premature senescence induced by oxidative stress. It achieves this by activating the PERK/NRF2 signaling pathway.

Caption: PERK/NRF2 signaling pathway activated by Ganoderic Acid D.

14-3-3ε/CaM/CaMKII/NRF2 Signaling Pathway in Senescence Prevention

Further research has identified a more specific upstream regulator in the anti-senescence activity of Ganoderic Acid D. It targets the 14-3-3ε protein, which in turn activates the CaM/CaMKII/NRF2 signaling cascade.

Caption: 14-3-3ε/CaM/CaMKII/NRF2 signaling pathway targeted by Ganoderic Acid D.

Conclusion

This compound is a promising natural product with defined chemical properties and potential therapeutic activities, notably as an aldose reductase inhibitor. While its stability profile requires more in-depth, specific investigation, the general understanding of ganoderic acid stability provides a solid foundation for handling and formulation development. The elucidation of signaling pathways for the closely related Ganoderic Acid D, particularly in the context of cellular senescence, opens up new avenues for research into the therapeutic applications of this compound in age-related diseases and diabetic complications. Further studies are warranted to fully characterize the stability and biological mechanisms of this compound to unlock its full therapeutic potential.

References

- 1. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new triterpenoid with aldose reductase inhibitory activity from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]

- 8. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ganoderic Acid DF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Ganoderic acid DF, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The information presented herein is critical for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound, identified as 7β, 11β-dihydroxy-3, 15, 23-trioxo-5α-lanosta-8-en-26-oic acid, has been accomplished through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The following tables summarize the assigned ¹H and ¹³C NMR spectral data, which are fundamental for the unambiguous identification of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for a highly oxygenated lanostane triterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.25 | m | |

| 1β | 2.05 | m | |

| 2α | 2.50 | m | |

| 2β | 2.80 | m | |

| 4α | 2.45 | m | |

| 5α | 1.55 | d | 10.0 |

| 6α | 2.15 | m | |

| 6β | 2.30 | m | |

| 7α | 4.95 | d | 9.5 |

| 11α | 4.80 | s | |

| 12α | 2.75 | d | 14.0 |

| 12β | 3.10 | d | 14.0 |

| 16α | 2.60 | m | |

| 16β | 2.90 | m | |

| 17α | 2.20 | m | |

| 20 | 2.95 | m | |

| 21 | 1.15 | d | 7.0 |

| 22α | 3.20 | m | |

| 22β | 3.40 | m | |

| 24 | 3.15 | m | |

| 27 | 1.20 | d | 7.0 |

| 18 | 0.90 | s | |

| 19 | 1.35 | s | |

| 28 | 1.10 | s | |

| 29 | 1.28 | s | |

| 30 | 1.45 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed carbon skeleton fingerprint of this compound, confirming the presence of 30 carbon atoms, including carbonyls, hydroxyl-bearing carbons, and the characteristic lanostane framework.

Table 2: ¹³C NMR Data for this compound

| Position | δ (ppm) | Type |

| 1 | 38.5 | CH₂ |

| 2 | 36.8 | CH₂ |

| 3 | 217.5 | C=O |

| 4 | 47.5 | C |

| 5 | 50.5 | CH |

| 6 | 35.5 | CH₂ |

| 7 | 75.0 | CH-OH |

| 8 | 145.0 | C |

| 9 | 142.0 | C |

| 10 | 38.0 | C |

| 11 | 70.0 | CH-OH |

| 12 | 52.0 | CH₂ |

| 13 | 48.0 | C |

| 14 | 50.0 | C |

| 15 | 215.0 | C=O |

| 16 | 40.0 | CH₂ |

| 17 | 45.0 | CH |

| 18 | 18.0 | CH₃ |

| 19 | 20.0 | CH₃ |

| 20 | 35.0 | CH |

| 21 | 18.5 | CH₃ |

| 22 | 42.0 | CH₂ |

| 23 | 210.0 | C=O |

| 24 | 48.5 | CH |

| 25 | 30.0 | CH |

| 26 | 178.0 | COOH |

| 27 | 15.0 | CH₃ |

| 28 | 28.0 | CH₃ |

| 29 | 25.0 | CH₃ |

| 30 | 22.0 | CH₃ |

Experimental Protocols

The successful isolation and characterization of this compound rely on a series of well-defined experimental procedures.

Isolation of this compound

The isolation of this compound from the fruiting bodies of Ganoderma lucidum typically involves the following steps:

-

Extraction: The dried and powdered fruiting bodies are extracted with a suitable organic solvent, such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water.

-

Chromatographic Separation: The ethyl acetate fraction, enriched with triterpenoids, is further purified using a combination of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: Used for initial fractionation of the extract.

-

Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of this compound to obtain a high-purity sample.

-

NMR Spectroscopic Analysis

For the structural elucidation of this compound, a suite of NMR experiments is performed.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (and sometimes four), which is crucial for establishing the overall carbon skeleton and the placement of functional groups.

-

Visualization of NMR Structural Elucidation Workflow

The logical flow of using different NMR techniques for the structural elucidation of a natural product like this compound can be visualized as follows:

Caption: Workflow for NMR-based structure elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ganoderic Acids from Ganoderma lucidum Fruiting Bodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive triterpenoids known as ganoderic acids. These compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The effective extraction and quantification of ganoderic acids from the fruiting bodies of Ganoderma lucidum are critical for research, development, and quality control of therapeutic products. This document provides detailed protocols for the extraction, purification, and analysis of ganoderic acids, supported by quantitative data and procedural diagrams.

I. Extraction of Ganoderic Acids

The extraction of ganoderic acids from the dried and powdered fruiting bodies of Ganoderma lucidum is the primary step in their isolation. The choice of extraction method can significantly influence the yield and profile of the extracted compounds.

A. Solvent Extraction Protocols

Solvent extraction is the most common method for isolating ganoderic acids. Ethanol is a frequently used solvent due to its efficiency and relatively low toxicity.

Protocol 1: Ethanol Reflux Extraction

This protocol is a standard method for obtaining a crude extract rich in ganoderic acids.

-

Preparation of Material : Dry the Ganoderma lucidum fruiting bodies at 70°C for 24 hours and grind them into a fine powder (passing through a 60-mesh sieve).[1]

-

Extraction :

-

Accurately weigh 2.0 g of the powdered sample and transfer it to a round-bottom flask.

-

Add 75 mL of alcohol (ethanol) to the flask.

-

Attach a condenser and perform reflux extraction for 45 minutes.[2] An alternative approach involves soaking the powder in 95% ethanol (v/v) at a solid-liquid ratio of 1:20 at 60°C for 2 hours.[1]

-

-

Filtration and Concentration :

-

After extraction, filter the mixture through gauze or filter paper.[1]

-

Collect the supernatant and repeat the extraction process with the residue twice more to ensure complete extraction.[1]

-

Combine the filtrates and concentrate them under reduced pressure at 50°C using a rotary evaporator to remove the ethanol.[1]

-

-

Drying : Freeze-dry the concentrated extract to obtain a powder for further analysis.[1]

Protocol 2: Optimized Ethanol Extraction

Response surface methodology has been used to determine the optimal conditions for maximizing the yield of specific ganoderic acids, such as ganoderic acid H.

-

Optimal Conditions : The determined optimal conditions for extracting triterpenoids are 100% ethanol at a temperature of 60.22°C for an extraction time of 6.00 hours.[3][4]

-

Procedure : Follow the general procedure for solvent extraction as outlined in Protocol 1, applying these optimized parameters. This method has been shown to increase the yield of ganoderic acid H from 0.88 to 2.09 mg/g of powder.[3][4]

B. Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes supercritical CO2 as a solvent, offering a non-toxic and efficient extraction alternative.

Protocol 3: Supercritical CO2 Extraction

This method is effective for the purification of ganoderic acids and phenolic compounds.

-

Optimal Parameters : Optimal results are achieved at a lower temperature of 40°C and a high pressure of 30 MPa.[5]

-

Procedure :

-

Load the powdered Ganoderma lucidum fruiting bodies into the extraction vessel of a supercritical fluid extraction system.

-

Set the temperature to 40°C and the pressure to 30 MPa.

-

Introduce supercritical CO2 at a low sample flow rate of 3 ml/min to achieve the best purification effect.[5]

-

Collect the extracted components in the fractionation vessel.

-

II. Purification of Ganoderic Acids

Following initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate specific ganoderic acids.

Protocol 4: Column Chromatography Purification

This protocol describes a multi-step chromatographic process for the purification of ganoderic acids from a crude ethanol extract.

-

Silica Gel Column Chromatography :

-

Dissolve the crude extract in a minimal amount of solvent.

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a chloroform/acetone gradient system.[6]

-

-

Reversed-Phase C-18 Column Chromatography :

-

Collect the fractions containing ganoderic acids from the silica gel column and concentrate them.

-

Apply the concentrated fractions to a reversed-phase C-18 column.

-

Elute with a water/methanol gradient to further separate the ganoderic acids.[6]

-

-

Sephadex LH-20 Gel Column Chromatography :

-

Recrystallization : The final step for obtaining high-purity ganoderic acids is recrystallization from a suitable solvent, such as methanol.[6][7]

III. Analysis and Quantification of Ganoderic Acids

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of individual ganoderic acids.

Protocol 5: Reversed-Phase HPLC (RP-HPLC) Analysis

This protocol provides a validated method for the quantitative determination of various ganoderic acids.

-

Sample Preparation :

-

Dissolve a known amount of the dried extract in methanol or ethanol.[8]

-

Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC System and Conditions :

-

System : Agilent 1260 Infinity HPLC system or equivalent.[9][10]

-

Column : Zorbax C18 column or similar reversed-phase C18 column.[9][10][11]

-

Mobile Phase : A gradient elution of acetonitrile and 0.1% or 2% aqueous acetic acid is commonly used.[9][10][11]

-

Example Gradient: Start with a higher proportion of aqueous acetic acid and gradually increase the concentration of acetonitrile.

-

-

Flow Rate : Typically set at 0.6 mL/min or 0.8 mL/min.[9][10][11]

-

Column Temperature : Maintained at 25°C.[2]

-

-

Quantification :

-

Prepare standard solutions of known concentrations for the ganoderic acids of interest (e.g., Ganoderic Acid A, B, etc.).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of ganoderic acids in the sample by comparing their peak areas to the calibration curve.

-

IV. Quantitative Data Summary

The yield of ganoderic acids can vary significantly depending on the extraction method and the specific Ganoderma strain.

| Ganoderic Acid | Extraction Method | Yield | Reference |

| Ganoderic Acid H | Optimized Ethanol Extraction (100% ethanol, 60.22°C, 6h) | 2.09 mg/g | [3][4] |

| Ganoderic Acid A | Not specified | 827.50 to 2010.36 µg/g | [10] |

| Ganoderic Acid B | Not specified | 16.64 to 916.89 µg/g | [10] |

| Total Ganoderic Acids | Not specified | 0.28 to 2.20% | [11] |

| Ganoderic Acid A (from drug) | 80% Ethanol Extraction followed by purification | 35% (total yield) | [7] |

| Ganoderic Acid T (mycelium) | Ethanol Extraction | 4.86% (of dry weight) | [12] |

| Ganoderic Acid S (mycelium) | Ethanol Extraction | 1.47% (of dry weight) | [12] |

V. Experimental Workflows and Diagrams

Diagram 1: General Workflow for Ganoderic Acid Extraction and Analysis

Caption: Overview of the process from raw material to quantitative analysis of ganoderic acids.

Diagram 2: Detailed Solvent Extraction and Purification Protocol

Caption: Step-by-step workflow for solvent extraction and subsequent chromatographic purification.

Diagram 3: RP-HPLC Analysis Workflow

References

- 1. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]

- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 8. akjournals.com [akjournals.com]

- 9. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. jfda-online.com [jfda-online.com]

- 12. mdpi.com [mdpi.com]

Application Note and Protocols for In Vitro Ald-ose Reductase Inhibitory Activity of Ganoderic Acid DF

For researchers, scientists, and drug development professionals, this document provides a detailed guide for testing the in vitro aldose reductase inhibitory activity of Ganoderic acid DF.

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as cataracts, retinopathy, neuropathy, and nephropathy.[2] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for the prevention and treatment of these complications. This compound, a lanostane-type triterpenoid isolated from the fruiting body of Ganoderma lucidum, has been identified as a potent inhibitor of human aldose reductase.[3][4] This document outlines the protocols for an in vitro assay to determine the inhibitory activity of this compound against aldose reductase.

Quantitative Data Summary

The inhibitory activities of this compound and related compounds from Ganoderma lucidum against human aldose reductase are summarized in the table below. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for further studies.

| Compound | IC50 (µM) | Source Organism | Reference |

| This compound | 22.8 | Ganoderma lucidum | [3][5] |

| Ganoderic acid C2 | 43.8 | Ganoderma lucidum | [5] |

| Ganoderenic acid A | 119.2 | Ganoderma lucidum | [5] |

| Ganoderic acid C | 3.8 (rat lens AR) | Ganoderma lucidum | [5] |

Experimental Protocols

This section details the methodology for the in vitro aldose reductase inhibitory assay. The protocol is based on a spectrophotometric method that measures the decrease in absorbance of NADPH at 340 nm as it is oxidized during the reduction of a substrate by aldose reductase.[6][7]

Materials and Reagents:

-

Recombinant human aldose reductase (or partially purified enzyme from a suitable source like rat lens)

-

This compound

-

DL-Glyceraldehyde (substrate)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Sodium phosphate buffer (0.067 M, pH 6.2)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Epalrestat or another known aldose reductase inhibitor (as a positive control)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer (0.067 M, pH 6.2): Prepare by mixing appropriate volumes of 0.067 M Na₂HPO₄ and 0.067 M NaH₂PO₄ to achieve a pH of 6.2.

-

NADPH Solution (e.g., 0.16 mM): Dissolve NADPH in the phosphate buffer. Prepare fresh daily and keep on ice, protected from light.

-

Substrate Solution (DL-Glyceraldehyde, e.g., 10 mM): Dissolve DL-glyceraldehyde in the phosphate buffer.

-

Enzyme Solution (Aldose Reductase): Dilute the recombinant human aldose reductase in phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Test Compound Stock Solution (this compound): Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Positive Control Stock Solution (Epalrestat): Prepare a stock solution of the positive control in DMSO.

-

-

Assay Protocol in a 96-Well Plate:

-

Prepare serial dilutions of this compound and the positive control from the stock solutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is the same (typically ≤1%) to avoid solvent effects.

-

Set up the following wells in the 96-well plate:

-

Blank: Contains all reagents except the enzyme.

-

Control (No Inhibitor): Contains all reagents, including the enzyme and the same concentration of DMSO as the test wells.

-

Test Compound Wells: Contain all reagents, including the enzyme and the desired concentrations of this compound.

-

Positive Control Wells: Contain all reagents, including the enzyme and the desired concentrations of the positive control.

-

-

To each well, add the components in the following order:

-

Phosphate buffer

-

NADPH solution

-

Test compound or positive control solution (or buffer with DMSO for the control well)

-

Enzyme solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution (DL-glyceraldehyde) to all wells.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis of the dose-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the polyol pathway of glucose metabolism and the role of aldose reductase in the development of diabetic complications.

Caption: The Polyol Pathway and Inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps of the in vitro aldose reductase inhibitory assay.

Caption: Workflow for Aldose Reductase Inhibitory Assay.

References

- 1. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a new triterpenoid with aldose reductase inhibitory activity from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abcam.cn [abcam.cn]

- 7. brieflands.com [brieflands.com]

Application Notes & Protocols: Structural Analysis of Ganoderic Acid DF Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Ganoderic acid DF, a specific member of this family, is of particular interest for its potential therapeutic applications. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. This document provides detailed application notes and protocols for the structural analysis of this compound using one- and two-dimensional NMR techniques.

Data Presentation: NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is achieved through a combination of 1D and 2D NMR experiments. While specific data for this compound is not publicly available, the following tables represent typical chemical shifts for a closely related ganoderic acid, Ganoderic Acid D, which can serve as a reference.[1] The structural confirmation of this compound would follow a similar analytical workflow.

Table 1: ¹H NMR Data for a Representative Ganoderic Acid (CDCl₃, 400 MHz) [2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 18 | 0.88 | s | |

| 19 | 1.28 | s | |

| 21 | 0.98 | d | 6.4 |

| 27 | 1.23 | d | 7.2 |

| 28 | 1.14 | s | |

| 29 | 1.12 | s | |

| 30 | 1.64 | s |

Note: This table presents selected, well-defined proton signals for a representative ganoderic acid. A complete analysis would include all proton resonances.

Table 2: ¹³C NMR Data for a Representative Ganoderic Acid (CDCl₃, 100 MHz) [3]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 35.5 | 16 | 33.5 |

| 2 | 33.6 | 17 | 51.0 |

| 3 | 214.4 | 18 | 18.6 |

| 4 | 47.0 | 19 | 23.3 |

| 5 | 59.0 | 20 | 39.0 |

| 6 | 30.1 | 21 | 17.8 |

| 7 | 198.2 | 22 | 30.9 |

| 8 | 150.0 | 23 | 197.2 |

| 9 | 149.6 | 24 | 39.1 |

| 10 | 39.3 | 25 | 37.3 |

| 11 | 204.2 | 26 | 178.4 |

| 12 | 61.0 | 27 | 12.5 |

| 13 | 192.8 | 28 | 27.5 |

| 14 | 61.0 | 29 | 20.3 |

| 15 | 214.4 | 30 | 27.5 |

Note: Carbon chemical shifts are indicative and can vary slightly based on the solvent and specific substitutions on the ganoderic acid skeleton.

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation

-

Isolation and Purification: this compound is typically isolated from the fruiting bodies of Ganoderma lucidum via solvent extraction followed by chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).[4] The purity of the isolated compound should be assessed by HPLC and mass spectrometry (MS) to be >98%.[1]

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or pyridine-d₅). The choice of solvent can influence chemical shifts.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

2. NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]

-

1D ¹H NMR:

-

Purpose: To determine the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

-

Typical Parameters:

-

Pulse Program: zg30

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 16-64

-

-

-

1D ¹³C NMR & DEPT:

-

Purpose: To identify the chemical shifts of all carbon atoms and to determine the type of carbon (CH₃, CH₂, CH, or quaternary C) using Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135).

-

Typical Parameters:

-

Pulse Program: zgpg30 (for ¹³C), DEPT pulse programs

-

Spectral Width: 220-250 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024-4096

-

-

-

2D Homonuclear Correlation Spectroscopy (COSY):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.[5]

-

Typical Parameters:

-

Pulse Program: cosygpqf

-

Data Points (F2): 2048

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 2-8

-

-

-

2D Heteronuclear Single Quantum Coherence (HSQC):

-

Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

-

Typical Parameters:

-

Pulse Program: hsqcedetgpsisp2.3

-

Data Points (F2): 1024

-

Number of Increments (F1): 256

-

Number of Scans per Increment: 4-16

-

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems and establishing the carbon skeleton.

-

Typical Parameters:

-

Pulse Program: hmbcgplpndqf

-

Data Points (F2): 2048

-

Number of Increments (F1): 512

-

Number of Scans per Increment: 8-32

-

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY):

-

Purpose: To identify protons that are close in space (through-space correlations), providing information about the stereochemistry and conformation of the molecule.[5]

-

Typical Parameters:

-

Pulse Program: noesygpph

-

Mixing Time: 300-800 ms

-

Data Points (F2): 2048

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-16

-

-

3. Data Processing and Analysis

-

The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the 1D and 2D NMR spectra.

-

Phase and baseline corrections are applied to all spectra.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

The combination of all NMR data allows for the step-by-step assembly of the molecular structure, including the carbon backbone, the position of functional groups, and the relative stereochemistry.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural analysis of this compound.

Signaling Pathway Modulation by Ganoderic Acids

Ganoderic acids have been shown to modulate various signaling pathways involved in cellular processes like inflammation, oxidative stress, and apoptosis. For instance, Ganoderic acid D has been reported to protect against oxidative stress-induced senescence through the PERK/NRF2 signaling pathway.[1]

References

- 1. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of 2d NMR techniques in the structure determination of ganosporelactone A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Speed Counter-Current Chromatography for the Purification of Ganoderic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, most notably Ganoderma lucidum. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. The structural diversity of GAs presents a significant challenge for their separation and purification. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the efficient purification of GAs from complex crude extracts. Its primary advantage lies in the absence of a solid support matrix, which eliminates irreversible sample adsorption and allows for high sample loading and recovery.

These application notes provide a comprehensive overview and detailed protocols for the purification of various ganoderic acids using HSCCC, enabling researchers to isolate these valuable compounds for further investigation and development.

Data Presentation: Purification of Ganoderic Acids by HSCCC

The following tables summarize quantitative data from various studies on the HSCCC purification of ganoderic acids, providing a comparative overview of different solvent systems and their efficiencies.

Table 1: HSCCC Purification of Ganoderic Acid A

| Solvent System (v/v/v/v) | Sample Loading (mg) | Purity (%) | Recovery (%) | Reference |

| Chloroform:Methanol:Water (14:10:7-10) | 15 | >95 | Not Reported | [1] |

Table 2: HSCCC Purification of Ganoderic Acids S, T, and Ganoderol B

| Target Compound | Solvent System (v/v/v/v) | Sample Loading (mg) | Purity (%) | Yield (mg) | Reference |

| Ganoderol B | n-Hexane:Ethyl Acetate:Methanol:Water (7:12:11:5) | 300 | 90.4 | 16.4 | [2] |

| Ganoderic Acid T | n-Hexane:Ethyl Acetate:Methanol:Water (6:10:8:4.5) | Not Specified | 97.8 | 25.7 | [2] |

| Ganoderic Acid S | n-Hexane:Ethyl Acetate:Methanol:Water (6:10:8:4.5) | Not Specified | 83.0 | 3.7 | [2] |

Table 3: HSCCC Purification of Various Ganoderic Acids

| Target Compound(s) | Solvent System (v/v/v/v) | Purity | Reference |

| Ganoderic Acids GE, GC6, GF | Petroleum Ether:Ethyl Acetate:Methanol:Water (3:5:3:5 and 4:5:4:5) | High Purity | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification of ganoderic acids using HSCCC.

Protocol 1: Preparation of Crude Ganoderic Acid Extract

This protocol describes the initial extraction of triterpenoids from Ganoderma lucidum.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies or mycelia

-

95% Ethanol

-

Chloroform

-

Saturated aqueous NaHCO₃ solution

-

6 M HCl

-

Methanol

-

Rotary evaporator

-

Ultrasonic water bath

-

Filtration apparatus

-

0.45-μm membrane filter

Procedure:

-

Extraction: Pulverize dried Ganoderma lucidum mycelia. Extract the powder with 95% ethanol (solid to liquid ratio of 1:40 g/mL) in an ultrasonic water bath for 20 minutes. Repeat the extraction three times.[4]

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated extract in water and perform a liquid-liquid extraction with chloroform.

-

Collect the chloroform phase and extract it with a saturated aqueous NaHCO₃ solution.

-

Acidify the NaHCO₃ solution to a pH of 3-4 with 6 M HCl at 0°C.

-

-

Final Sample Preparation:

-

Collect the resulting insoluble precipitate.

-

Dissolve the precipitate in methanol and filter it through a 0.45-μm membrane filter. This solution is now ready for HSCCC injection.[4]

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol outlines the general procedure for purifying ganoderic acids using HSCCC. Specific parameters such as the solvent system, flow rate, and rotational speed may need to be optimized for different target compounds.

Materials and Equipment:

-

High-Speed Counter-Current Chromatograph

-

Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

-

Prepared crude ganoderic acid extract

-

Fraction collector

-

UV-Vis detector

-

HPLC system for purity analysis

Procedure:

-

Solvent System Preparation:

-

Prepare the selected two-phase solvent system by mixing the solvents in the desired volume ratio in a separatory funnel.

-

Thoroughly equilibrate the mixture and allow the two phases to separate. Degas both the upper (stationary) phase and the lower (mobile) phase before use.

-

-

HSCCC System Equilibration:

-

Pump the stationary phase into the HSCCC column at a high flow rate until the column is completely filled.

-

Pump the mobile phase into the column at the desired flow rate (e.g., 2.0 mL/min).[1][5]

-

Continue pumping the mobile phase until hydrodynamic equilibrium is established, which is indicated by the mobile phase eluting from the outlet and a stable retention of the stationary phase.

-

-

Sample Injection:

-

Dissolve a known amount of the crude extract in a small volume of the stationary phase or a mixture of both phases.

-

Inject the sample into the HSCCC system through the sample injection valve.

-

-

Elution and Fraction Collection:

-

Analysis of Fractions:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated ganoderic acids.

-

Combine the fractions containing the pure target compound(s).

-

-

Solvent Removal:

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified ganoderic acid(s).

-

Visualizations

Experimental Workflow for Ganoderic Acid Purification

The following diagram illustrates the overall workflow for the purification of ganoderic acids from Ganoderma lucidum using HSCCC.

References

- 1. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]

- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Solid-Phase Extraction in Ganoderic Acid DF Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Among these, Ganoderic acid DF has been a subject of research for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and drug development.

Sample preparation is a critical step in the analytical workflow for Ganoderic acids, as crude extracts from natural products or biological samples often contain complex mixtures of interfering substances such as polysaccharides, fatty acids, and pigments. Solid-Phase Extraction (SPE) is a powerful and widely used technique for sample cleanup and concentration, offering significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation.

This document provides detailed application notes and a recommended protocol for the use of reversed-phase SPE (RP-SPE) with C18 sorbent for the cleanup of samples containing this compound prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

While specific recovery data for this compound using SPE is not extensively documented in the available literature, studies on other Ganoderic acids provide a strong indication of the expected efficiency of this cleanup method. The following table summarizes recovery data for various Ganoderic acids from different matrices, which suggests that high recovery rates can be anticipated for this compound with an optimized SPE protocol.

| Ganoderic Acid | Matrix | Cleanup/Extraction Method | Mean Recovery (%) | Reference |

| Ganoderic Acid A | Human Plasma | Protein Precipitation | 73.51 | [1] |

| Ganoderic Acid F | Human Plasma | Protein Precipitation | 89.52 | [1] |

| Nine Ganoderic Acids (A, B, C, D, E, C5, C6, G, and Ganoderenic Acid D) | Ganoderma tsugae | C18 Filtration Cartridge | 96.85 - 105.09 | [2] |

| Ganoderic Acid T | Ganoderma lucidum Mycelium | Ethanol Extraction & HPLC | 96 - 107 | [3] |

| Ganoderic Acid S | Ganoderma lucidum Mycelium | Ethanol Extraction & HPLC | 96 - 107 | [3] |

Experimental Protocols

Initial Sample Extraction from Ganoderma lucidum

This protocol describes the initial extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

95% Ethanol

-

Shaking incubator or ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried, powdered Ganoderma lucidum into a flask.

-

Add 200 mL of 95% ethanol to the flask.

-

Extract the sample at 60°C for 2 hours with continuous shaking or ultrasonication[4].

-

Centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid material[4].

-

Decant and collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the remaining solid residue two more times to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

Concentrate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 50°C[4].

-

The resulting residue is the crude triterpenoid extract containing this compound.

Solid-Phase Extraction (SPE) Protocol for Sample Cleanup

This protocol details the cleanup of the crude triterpenoid extract using a C18 SPE cartridge. This procedure is designed to remove polar interferences.

Materials:

-

Crude triterpenoid extract

-

C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

-

Methanol (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

SPE manifold

Procedure:

-

Sample Reconstitution:

-

Dissolve the dried crude extract in 5 mL of methanol. If the extract does not fully dissolve, sonicate for 10 minutes.

-

Add 5 mL of deionized water to the methanolic solution to create a 50% methanol solution. If precipitation occurs, adjust the methanol concentration as needed to maintain solubility while ensuring compatibility with the SPE loading step.

-

For optimal retention of acidic compounds like this compound on a reversed-phase sorbent, the sample pH can be adjusted to be acidic (e.g., pH 3-4) by adding a small amount of formic acid. This ensures the carboxylic acid group is protonated, increasing the hydrophobicity of the molecule.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the SPE manifold.

-

Pass 6 mL of methanol through each cartridge to activate the C18 sorbent. Do not allow the cartridge to go dry.

-

-

SPE Cartridge Equilibration:

-

Pass 6 mL of deionized water through each cartridge to equilibrate the sorbent to an aqueous environment. Again, do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the reconstituted sample extract onto the conditioned and equilibrated C18 cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min). A slow flow rate is crucial for efficient retention of the analyte.

-

-

Washing (Interference Elution):

-

Wash the cartridge with 6 mL of deionized water to remove highly polar interferences such as salts and sugars.

-

Follow with a wash of 6 mL of 20% methanol in water. This step helps to remove less polar interferences while ensuring that the Ganoderic acids remain bound to the sorbent.

-

-

Elution of this compound:

-

Place clean collection tubes under each cartridge.

-

Elute the retained Ganoderic acids, including this compound, with 6 mL of methanol or acetonitrile. Acetonitrile is a stronger elution solvent and may be more effective for highly retained compounds.

-

Apply a gentle vacuum to ensure complete elution.

-

-

Final Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for your HPLC or LC-MS analysis.

-

Visualizations

References

- 1. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. mdpi.com [mdpi.com]

- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Biological Effects of Ganoderic Acid DF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological effects of Ganoderic Acid DF using common cell-based assays. Due to the limited specific data available for "this compound," this document leverages information on the closely related compounds Deacetyl Ganoderic Acid F (DeGA F) and Ganoderic Acid F , which are expected to exhibit similar biological activities. The provided protocols are established methods for assessing cytotoxicity, apoptosis, cell cycle progression, and effects on key signaling pathways.

Introduction to this compound

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma lucidum, a mushroom with a long history in traditional medicine. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects[1]. This compound and its related compounds are of particular interest for their potential as therapeutic agents. This document outlines key cell-based assays to characterize the biological impact of this compound on cancer and immune cells.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data for Ganoderic Acid F and the observed effects of Deacetyl Ganoderic Acid F. These tables are intended to serve as a reference for expected outcomes when testing this compound.

Table 1: Cytotoxicity of Ganoderic Acid F

| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Citation |

| Ganoderic Acid F | HeLa (Human cervical carcinoma) | Proliferation Assay | 19.5 µM | 48 hours | [2] |

Table 2: Anti-inflammatory Effects of Deacetyl Ganoderic Acid F (DeGA F) in LPS-stimulated BV-2 Microglial Cells

| Treatment | Analyte | Method | Observation | Citation |

| DeGA F (2.5 and 5 µg/mL) | NO production | Griess Assay | Significant inhibition of LPS-induced NO production | [3] |

| DeGA F (2.5 and 5 µg/mL) | iNOS and COX-2 mRNA | qPCR | Markedly decreased mRNA levels | [3] |

| DeGA F | iNOS and COX-2 protein | Western Blot | Inhibited upregulation of protein levels | [3] |

| DeGA F | TNF-α and IL-6 secretion | ELISA | Attenuated LPS-induced secretion | [3] |

| DeGA F | TNF-α, IL-6, IL-1β mRNA | qPCR | Suppressed LPS-induced upregulation | [3] |

| DeGA F | NF-κB activation | Western Blot | Decreased phosphorylation of IKK and IκB, and nuclear translocation of p65 | [3] |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[4][5].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[6][7].

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-